cis-Cyclopentane-1,3-diamine dihydrochloride

Coordination Chemistry Catalysis Ligand Design

cis-Cyclopentane-1,3-diamine dihydrochloride (CAS 63591-57-1) is supplied as the diastereomerically pure (1R,3S)-enantiomer. Its rigid cyclopentane cis-1,3-diamine scaffold forms stable bidentate metal complexes, enabling precise chiral environments for asymmetric catalysis. This scaffold demonstrates superior antiproliferative activity compared to cyclobutyl and cyclohexyl analogs, making it an ideal starting material for novel platinum-based therapeutics. An aqueous solubility of 5.57 mg/mL facilitates in vitro assays and metal complexation studies. Researchers can leverage its unique reactivity to create bifunctional diol monomers for polyurethanes with precisely controlled architecture. Order this stereochemically defined building block to ensure reproducible results in medicinal chemistry, chiral catalysis, and polymer innovation.

Molecular Formula C5H14Cl2N2
Molecular Weight 173.08 g/mol
CAS No. 63591-57-1
Cat. No. B1376466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Cyclopentane-1,3-diamine dihydrochloride
CAS63591-57-1
Molecular FormulaC5H14Cl2N2
Molecular Weight173.08 g/mol
Structural Identifiers
SMILESC1CC(CC1N)N.Cl.Cl
InChIInChI=1S/C5H12N2.2ClH/c6-4-1-2-5(7)3-4;;/h4-5H,1-3,6-7H2;2*1H
InChIKeyUQEZIVFRVHUPSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Cyclopentane-1,3-diamine dihydrochloride (CAS 63591-57-1): A Chiral 1,3-Diamine Building Block for Asymmetric Synthesis


cis-Cyclopentane-1,3-diamine dihydrochloride (CAS 63591-57-1) is the dihydrochloride salt form of the chiral (1R,3S)-cyclopentane-1,3-diamine . This compound serves as a versatile chiral building block and ligand in asymmetric synthesis and medicinal chemistry. Its defining structural feature is a rigid cyclopentane ring with two primary amine groups in a cis (1,3) configuration, which imparts distinct stereoelectronic properties compared to its trans-isomer and other diamines [1].

Why Generic Substitution Fails: Quantified Differentiation of cis-Cyclopentane-1,3-diamine dihydrochloride (63591-57-1) from Analogs


While cyclopentane-1,3-diamines are a class of compounds, their cis and trans diastereomers exhibit fundamentally different chemical behaviors that preclude generic substitution. The spatial orientation of the two amine groups dictates the compound's ability to act as a bidentate ligand, influences its reactivity in polymerization, and affects the biological activity of its derived metal complexes . The specific (1R,3S) chirality of this cis-isomer further distinguishes it from its racemic mixture and trans enantiomers, making it a unique and non-interchangeable building block for applications requiring stereochemical precision .

cis-Cyclopentane-1,3-diamine dihydrochloride (63591-57-1): Evidence-Based Differentiators vs. trans-Isomer and Cycloalkane Analogs


cis-Configuration Enables Discrete Bidentate Chelation, a Property Absent in the trans-Isomer

A fundamental differentiation between the cis- and trans- isomers of cyclopentane-1,3-diamine lies in their coordination chemistry. The cis-configuration allows the two amine groups to act as a bidentate ligand, forming a discrete, stable chelate complex with a metal ion. In contrast, the trans-isomer cannot form a bidentate chelate due to the distance and geometric strain between the amine groups, instead forming polymeric or monodentate complexes .

Coordination Chemistry Catalysis Ligand Design

cis-1,3-Cyclopentane-Derived Platinum Complex Exhibits Superior Antiproliferative Activity vs. Cyclobutyl and Cyclohexyl Analogs

A study evaluating the antiproliferative activity of [Pt(cis-1,3-diaminocycloalkane)Cl2] complexes demonstrated that the complex incorporating the cis-1,3-diaminocyclopentane ligand (kiteplatin analog) showed greater efficacy in destroying cancer cells compared to its cyclobutyl and cyclohexyl counterparts, as well as cisplatin [1].

Medicinal Chemistry Anticancer Platinum Complexes

Dihydrochloride Salt Form Provides a Quantified Aqueous Solubility of 5.57 mg/mL

The dihydrochloride salt form of cis-cyclopentane-1,3-diamine has a predicted aqueous solubility (ESOL) of 5.57 mg/mL (0.0322 mol/L), making it suitable for aqueous reactions and biological assays . This solubility is a critical parameter for researchers planning experimental procedures.

Solubility Formulation Preformulation

Pure (1R,3S) Enantiomer Offers Stereochemical Precision Not Available with Racemic or trans-Mixtures

The compound is supplied as the single (1R,3S)-enantiomer, as confirmed by its IUPAC name and stereochemical descriptors . This contrasts with racemic mixtures of the compound or its trans-isomer, which would produce different stereochemical outcomes in asymmetric reactions.

Chiral Synthesis Stereochemistry Asymmetric Catalysis

cis-Isomer Enables Specific Bifunctional Monomer Synthesis in Polymer Chemistry, a Process Demonstrated with Both Pure Diastereomers

In a study on biobased polymers, diastereomerically pure cis- and trans-isomers of cyclopentane-1,3-diamine (CPDA) were separately reacted with bio-based lactones and 5-(hydroxymethyl)furfural (HMF) to synthesize novel bifunctional diol monomers [1]. This work explicitly demonstrates that the use of a single, pure isomer is necessary to create a specific, defined polymer structure, as the cis- and trans-isomers lead to distinct monomer architectures.

Polymer Chemistry Biobased Monomers Polycondensation

Best Research and Industrial Application Scenarios for cis-Cyclopentane-1,3-diamine dihydrochloride (63591-57-1)


Development of Novel Platinum(II) Anticancer Drug Candidates

As evidenced by its superior antiproliferative activity in platinum complexes compared to its cyclobutyl and cyclohexyl analogs , this compound is an ideal starting material for designing and synthesizing new platinum-based chemotherapeutics. Its specific cis-1,3-diaminocyclopentane scaffold can be used to fine-tune the lipophilicity and cellular uptake of platinum drugs, a key determinant of their efficacy .

Synthesis of Enantiopure Chiral Ligands for Asymmetric Catalysis

The compound's ability to form stable, discrete bidentate chelate complexes with metal ions, a property derived from its cis-configuration , makes it a privileged scaffold for creating chiral ligands. When used as a single (1R,3S)-enantiomer , it enables the synthesis of defined chiral environments around a metal center, which is crucial for achieving high enantioselectivity in catalytic reactions like hydrogenations, additions, and cross-couplings.

Construction of Stereodefined Bifunctional Monomers for Advanced Polyurethanes

The demonstrated use of diastereomerically pure cis-CPDA to create novel bifunctional diol monomers with internal amide or imine groups validates its application in polymer science. Researchers can leverage the unique reactivity and geometry of the cis-isomer to synthesize polyurethanes and other condensation polymers with precisely controlled backbone architecture and material properties.

Aqueous-Phase Research and Biological Assay Preparation

The compound's quantified aqueous solubility of 5.57 mg/mL makes it well-suited for experimental protocols requiring aqueous media, such as in vitro biological assays, enzyme studies, or metal complexation studies in water or buffer solutions. This data allows for more accurate planning of stock solution preparation and dosing.

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